

# Physical and chemical properties of Oxypalmatine powder.

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# Oxypalmatine Powder: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Oxypalmatine, a protoberberine alkaloid isolated from medicinal plants such as Phellodendron amurense, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the known physical and chemical properties of Oxypalmatine powder. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a compilation of its structural characteristics, solubility, and stability, alongside detailed experimental protocols for its analysis. Furthermore, this document elucidates a key signaling pathway influenced by Oxypalmatine, providing a foundation for further mechanistic studies.

### **Physicochemical Properties**

**Oxypalmatine** presents as a light yellow to yellow solid powder. A summary of its key physical and chemical properties is presented in the tables below. While some specific quantitative data such as a precise melting point and aqueous solubility are not readily available in publicly



accessible literature, the provided information is based on data from various chemical suppliers and scientific publications.

**Table 1: General and Chemical Properties of** 

**Oxypalmatine** 

Property	Value	Source
Chemical Name	2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-8-one	[1]
Synonyms	8-Oxopalmatine	[2]
CAS Number	19716-59-7	[1]
Molecular Formula	C21H21NO5	[1]
Molecular Weight	367.40 g/mol	[1]
Appearance	Light yellow to yellow solid	N/A
SMILES	COC1=C(OC)C=C2C(C=C3C4 =CC(OC)=C(OC)C=C4CCN3C 2=O)=C1	[1]
Natural Source	Phellodendron amurense (Amur Cork Tree)	[2]

**Table 2: Solubility Profile of Oxypalmatine** 

Solvent	Solubility	Notes
DMSO	30 mg/mL (81.66 mM)	Sonication may be required for complete dissolution.
Water	Not readily available	Expected to be poorly soluble based on its chemical structure.
Ethanol	Not readily available	-
Methanol	Not readily available	-



Table 3: Stability and Storage of Oxypalmatine Powder

Condition	Stability	Recommendations
Powder (Short-term)	Stable at room temperature for shipping.	Store at -20°C for long-term preservation.
Powder (Long-term)	Stable for up to 3 years at -20°C.	Protect from light and moisture.
In Solvent (-20°C)	Stable for up to 1 month.	Use freshly prepared solutions whenever possible.
In Solvent (-80°C)	Stable for up to 1 year.	Aliquot to avoid repeated freeze-thaw cycles.

### **Synthesis and Purification**

A novel, three-step synthesis of **Oxypalmatine** has been reported. The process involves the lithiated cycloaddition of benzonitrile and toluamide intermediates to yield a 3-arylisoquinolinone. A subsequent internal SN2 reaction then produces the 8-oxoprotoberberine core structure of **Oxypalmatine**.

Purification of **Oxypalmatine** from its natural source or synthetic preparations typically involves chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a common method for both analytical and preparative-scale purification, yielding high-purity material suitable for research and development.

### **Experimental Protocols**

This section outlines detailed methodologies for key experiments relevant to the characterization and analysis of **Oxypalmatine** powder.

## **High-Performance Liquid Chromatography (HPLC) for Purity Assessment**

This protocol provides a general method for determining the purity of an **Oxypalmatine** powder sample.



- Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).
- Mobile Phase: A gradient elution is often employed for complex mixtures. A typical mobile phase could consist of:

Solvent A: 0.1% Formic acid in water

Solvent B: Acetonitrile

Gradient Program:

o 0-5 min: 10% B

5-25 min: 10-90% B (linear gradient)

o 25-30 min: 90% B

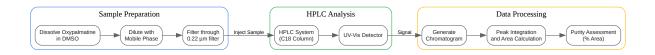
30-35 min: 90-10% B (linear gradient)

35-40 min: 10% B (re-equilibration)

Flow Rate: 1.0 mL/min

- Detection Wavelength: Based on the UV-Vis spectrum of **Oxypalmatine**, a wavelength between 254 nm and 280 nm is typically suitable for detection.
- Injection Volume: 10 μL
- Sample Preparation: Prepare a stock solution of **Oxypalmatine** in DMSO (e.g., 1 mg/mL) and dilute with the initial mobile phase composition to a suitable concentration (e.g., 50 μg/mL). Filter the sample through a 0.22 μm syringe filter before injection.
- Data Analysis: The purity of the sample is determined by calculating the peak area of
   Oxypalmatine as a percentage of the total peak area of all detected components.





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**Figure 1:** A generalized workflow for the HPLC-based purity assessment of **Oxypalmatine** powder.

### Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for confirming the chemical structure of **Oxypalmatine**.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) is a suitable solvent due to the good solubility of **Oxypalmatine**.
- Sample Preparation: Dissolve approximately 5-10 mg of **Oxypalmatine** powder in 0.5-0.7 mL of DMSO-d<sub>6</sub>.
- Experiments:
  - ¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring environments.
  - 13C NMR: Provides information about the carbon skeleton of the molecule.
  - 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons and carbons, confirming the overall structure and stereochemistry.
- Data Analysis: The chemical shifts (δ), coupling constants (J), and correlation peaks in the
   2D spectra are compared with published data or predicted spectra to confirm the identity and



structure of **Oxypalmatine**.

## Mass Spectrometry (MS) for Molecular Weight Confirmation

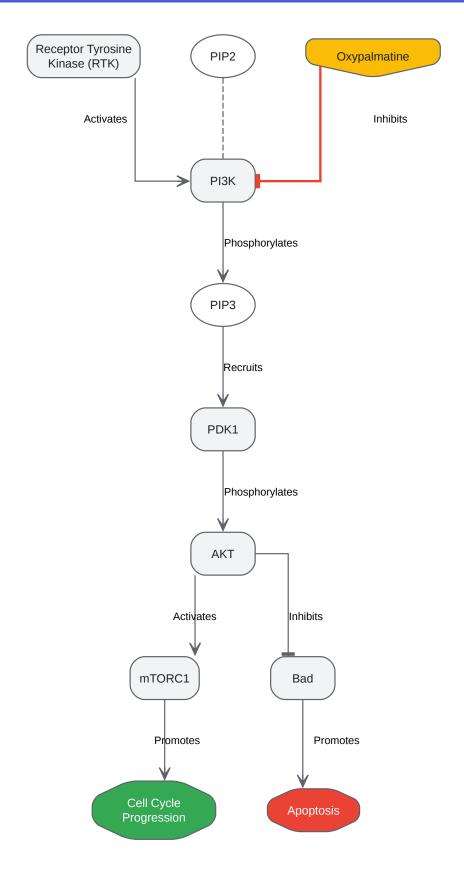
Mass spectrometry is used to determine the exact mass of the **Oxypalmatine** molecule, further confirming its identity.

- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Sample Preparation: Prepare a dilute solution of **Oxypalmatine** in a suitable solvent mixture, such as methanol/water with a small amount of formic acid to promote ionization.
- Analysis Mode: Positive ion mode is typically used for the analysis of alkaloids like
   Oxypalmatine.
- Data Analysis: The mass spectrum will show a prominent peak corresponding to the
  protonated molecule [M+H]<sup>+</sup>. The measured mass-to-charge ratio (m/z) should be compared
  to the theoretical exact mass of Oxypalmatine (C<sub>21</sub>H<sub>22</sub>NO<sub>5</sub><sup>+</sup>) to confirm its elemental
  composition.

### **Biological Activity and Signaling Pathways**

**Oxypalmatine** has been reported to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects. A key mechanism of action that has been identified is its ability to inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[2] This pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.





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Figure 2: The inhibitory effect of Oxypalmatine on the PI3K/AKT signaling pathway.



The inhibition of the PI3K/AKT pathway by **Oxypalmatine** leads to downstream effects such as the suppression of cell cycle progression and the induction of apoptosis in cancer cells, highlighting its potential as a therapeutic agent.

### Conclusion

Oxypalmatine is a promising natural product with well-defined chemical characteristics and significant biological activities. This guide has summarized the available data on its physical and chemical properties and provided a framework of experimental protocols for its further investigation. The elucidation of its inhibitory action on the PI3K/AKT signaling pathway provides a strong rationale for its continued exploration in the context of cancer and other diseases characterized by aberrant cell signaling. Further research is warranted to fully characterize its physicochemical properties, such as its aqueous solubility and pKa, which are critical for formulation development and understanding its pharmacokinetic profile.

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